molecular formula C10H8ClNO B1600670 1-(2-chloro-1H-indol-3-yl)ethanone CAS No. 65287-74-3

1-(2-chloro-1H-indol-3-yl)ethanone

Cat. No.: B1600670
CAS No.: 65287-74-3
M. Wt: 193.63 g/mol
InChI Key: XHNUCXVVONVJIV-UHFFFAOYSA-N
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Description

1-(2-Chloro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the second position of the indole ring and an ethanone group at the third position. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

1-(2-Chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-chloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes like acetylcholinesterase, which is involved in neurological functions . The chloro substituent and ethanone group contribute to the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Biological Activity

1-(2-chloro-1H-indol-3-yl)ethanone is a compound characterized by its indole structure, which includes a chloro substituent at the 2-position and an ethanone functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The indole ring system is known for its presence in various natural products and pharmaceuticals, contributing to its diverse biological activity.

  • Molecular Formula : C_9H_8ClN
  • Molecular Weight : Approximately 193.63 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Indole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain indole derivatives possess minimum inhibitory concentrations (MIC) as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Effects : Indole derivatives, including those related to this compound, have demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and leukemia cell lines (e.g., K-562) .

The mechanism of action for this compound and its analogs often involves interaction with specific biological targets such as enzymes and receptors. These interactions can influence critical pathways involved in cell signaling and metabolism. Notably, the chloro substituent may enhance the compound's reactivity with biological molecules, potentially increasing its efficacy.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameCAS NumberKey CharacteristicsBiological Activity
2-Chloroindole627-03-21Simple chlorinated indoleAntimicrobial
2-Chloroacetophenone88-13-5Contains a phenyl groupExhibits antimicrobial activity
5-Chloroindole13878-09-6Exhibits anticancer propertiesUsed in drug design
2-Methylindole95-69-2Methyl group at the 2-positionStudied for various biological activities

This comparative analysis shows that while these compounds share structural similarities with this compound, the unique combination of a chloro substituent and an ethanone moiety may enhance its reactivity and biological profile compared to other indole derivatives.

Case Studies

Several studies have focused on the pharmacological potential of indole derivatives:

  • Antiviral Activity : A study conducted on various indole derivatives showed promising antiviral activity against influenza A virus, with specific compounds demonstrating IC50 values significantly lower than standard antiviral agents.
  • Cytotoxicity Screening : The National Cancer Institute has screened numerous indole derivatives for anticancer activity, revealing several candidates with potent cytotoxic effects against different cancer cell lines. For instance, certain compounds exhibited IC50 values below 5 μM against MCF-7 cells, indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-chloro-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for yield?

  • Synthetic Routes : A common approach involves Grignard reagent-mediated reactions, such as treating indole derivatives with isopropyl magnesium chloride to introduce the ethanone moiety. Reaction optimization includes controlling temperature (e.g., 0°C to room temperature), reagent stoichiometry, and reaction duration (e.g., 48 hours with reagent replenishment) .
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting catalyst loading (e.g., thionyl chloride in ethanol) can improve efficiency. Post-reaction purification via silica gel chromatography (e.g., toluene eluent) enhances purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines : Store in airtight containers under inert atmosphere (e.g., argon) at -20°C to prevent degradation. Protect from light to avoid photochemical reactions .
  • Safety Protocols : Use chemical impermeable gloves, respiratory protection (e.g., NIOSH-approved respirators), and ensure adequate ventilation to mitigate inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals indole proton resonances (δ 7.3–8.0 ppm) and ketone-related shifts. ¹³C NMR confirms carbonyl (C=O) at ~200 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (193.63 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of derivatives, and how is chiral purity validated?

  • Chiral Separation : Use semi-preparative supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers (>96% ee). Monitor separation via polarimetry or chiral HPLC .
  • Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .

Q. How can computational modeling and X-ray crystallography elucidate structural and electronic properties?

  • X-ray Analysis : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in indole rings) .
  • Computational Studies : Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How are conflicting spectroscopic data (e.g., NMR shifts) reconciled to confirm structural assignments?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve ambiguous proton couplings. Compare experimental IR spectra (e.g., carbonyl stretch ~1700 cm⁻¹) with computational predictions .
  • Replication : Reproduce synthesis under controlled conditions and benchmark against literature data .

Q. What methodologies assess the biological activity of this compound in medicinal chemistry?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy groups) and evaluate potency via enzyme inhibition assays (e.g., kinase targets) .
  • In Vitro Screening : Use cell-based assays (e.g., cytotoxicity, apoptosis) to identify lead candidates. Pair with molecular docking to predict target binding (e.g., indole-interacting proteins) .

Properties

IUPAC Name

1-(2-chloro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUCXVVONVJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448778
Record name 1-(2-Chloro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-74-3
Record name 1-(2-Chloro-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.7 ml POCl3 was slowly added to a mixture of dimethylacetamide (5.6 ml) in 25 ml of chloroform, at 5° C. A solution of 6.66 g of oxindole in 25 ml chloroform was slowly added, and the reaction refluxed for 7 hours, and left overnight at room temperature with stirring. The reaction mixture was added to 250 ml of ice/water, the phases separated, and the organic phase extracted with water (4×50 ml). The aqueous phases were pooled and neutralized with sodium acetate, and stirred for 4 hours at room temperature. Filtration and drying gave (75). Yield 4.8 g.
Name
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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